molecular formula C20H22N4O5S B2848178 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021066-83-0

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2848178
CAS No.: 1021066-83-0
M. Wt: 430.48
InChI Key: YNAVIDZHBYFNIA-UHFFFAOYSA-N
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Description

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a furan ring and a piperazine moiety The compound also contains a sulfonyl group attached to the piperazine ring, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridazine.

    Sulfonylation of Piperazine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include sulfide derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its sulfonyl and piperazine moieties are common in many pharmaceuticals, indicating possible applications in drug design.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. The compound’s ability to undergo oxidation and reduction reactions also suggests potential redox activity, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
  • 3-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
  • 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Uniqueness

The presence of the 2,5-dimethoxyphenyl group in 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine distinguishes it from similar compounds. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-27-15-5-7-18(28-2)19(14-15)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVIDZHBYFNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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